![molecular formula C18H20Cl2N6O2S2 B10926035 N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(methylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10926035.png)
N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(methylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(METHYLSULFONYL)-4-PIPERIDYL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a piperidine ring, and a thiadiazole ring
Preparation Methods
The synthesis of N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(METHYLSULFONYL)-4-PIPERIDYL]-1,3,4-THIADIAZOL-2-YL}AMINE involves multiple steps, starting with the preparation of the individual ring systems and their subsequent coupling. The synthetic route typically includes:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Formation of the Piperidine Ring: This is often synthesized via the hydrogenation of pyridine derivatives.
Formation of the Thiadiazole Ring: This can be synthesized by the cyclization of thiosemicarbazide with carbon disulfide.
Chemical Reactions Analysis
N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(METHYLSULFONYL)-4-PIPERIDYL]-1,3,4-THIADIAZOL-2-YL}AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzyl group, using nucleophiles like amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Scientific Research Applications
N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(METHYLSULFONYL)-4-PIPERIDYL]-1,3,4-THIADIAZOL-2-YL}AMINE has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(METHYLSULFONYL)-4-PIPERIDYL]-1,3,4-THIADIAZOL-2-YL}AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(METHYLSULFONYL)-4-PIPERIDYL]-1,3,4-THIADIAZOL-2-YL}AMINE can be compared with other similar compounds, such as:
N-[1-(2,6-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE: This compound features a triazole ring instead of a pyrazole ring and a benzodioxole group instead of a piperidine ring.
1-(5-Carboxypentyl)-5-[(2,6-Dichlorobenzyl)Oxy]-1H-Indole-2-Carboxylic Acid: This compound contains an indole ring and a carboxylic acid group, providing different biological activities.
Properties
Molecular Formula |
C18H20Cl2N6O2S2 |
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Molecular Weight |
487.4 g/mol |
IUPAC Name |
N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-3-yl]-5-(1-methylsulfonylpiperidin-4-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C18H20Cl2N6O2S2/c1-30(27,28)26-9-5-12(6-10-26)17-22-23-18(29-17)21-16-7-8-25(24-16)11-13-14(19)3-2-4-15(13)20/h2-4,7-8,12H,5-6,9-11H2,1H3,(H,21,23,24) |
InChI Key |
UOORNYOXAWCFPT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NN=C(S2)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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